REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:5]=[N:6][C:7](=O)[NH:8][CH:9]=1)([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:13]>CN(C)C1C=CC=CC=1>[Cl:13][C:7]1[N:6]=[CH:5][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:9][N:8]=1
|
Name
|
|
Quantity
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2.1 g
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Type
|
reactant
|
Smiles
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C(C)(C)C=1C=NC(NC1)=O
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
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CN(C1=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
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at reflux under a nitrogen atmosphere for 2 h
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
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Upon cooling
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Type
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CUSTOM
|
Details
|
the majority of the POCl3 was removed under reduced pressure
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Type
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ADDITION
|
Details
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The residue was poured into ice water
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Type
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EXTRACTION
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Details
|
extracted with chloroform (3×20 ml)
|
Type
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WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=N1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |